molecular formula C8H11NO3 B6617782 ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 1547707-31-2

ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B6617782
CAS No.: 1547707-31-2
M. Wt: 169.18 g/mol
InChI Key: CRBGKXKVHDHTDI-UHFFFAOYSA-N
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Description

Ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate is a synthetic organic compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol.

Preparation Methods

The synthesis of ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the reaction of ethyl cyanoacetate with formaldehyde and a cyclopropane derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclopropane ring . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

Ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include a wide range of functionalized cyclopropane derivatives.

Scientific Research Applications

Ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl cyanoacetate: A precursor in the synthesis of the target compound, with a simpler structure and different reactivity.

    Cyclopropane derivatives: Compounds with similar cyclopropane rings but different functional groups, leading to varied chemical and biological properties.

Properties

IUPAC Name

ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-12-7(11)8(5-9)3-6(8)4-10/h6,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBGKXKVHDHTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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